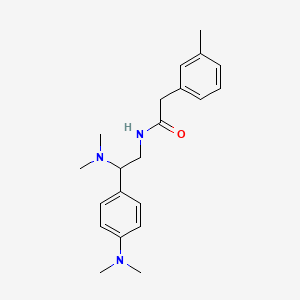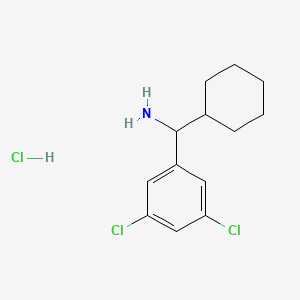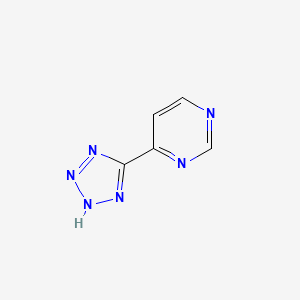
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, also known as 4-(3,4-DCP)-5-MMP, is a synthetic pyrimidine compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of research applications, ranging from organic synthesis to biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine and its derivatives have been a focal point in the field of organic chemistry due to their potential in various applications, including their roles in synthesis and chemical reactions. The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for instance, highlights the chemical versatility and potential therapeutic use of these compounds. Their synthesis involves starting materials like 4,6-dichloro-2-(methylthio)pyrimidine, suggesting the importance of the methylsulfanyl group in chemical reactions (Snieckus & Guimarães, 2014). Moreover, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, indicates the broad interest in substituted pyrimidines for their intermediacy in further chemical reactions (Liu Guo-ji, 2009).
Crystal Structures and Molecular Interactions
The crystal structures of pyrimidine derivatives, such as those involving methylsulphinyl substitutions, provide insights into their potential for forming stable complexes and their applications in material science. The detailed crystallographic analysis of these compounds reveals the importance of weak hydrogen-bonding interactions in determining their structural and physical properties, which could be critical for designing new materials or pharmaceuticals (Sen Ma et al., 2018).
Biological Activity and Pharmaceutical Applications
Research into the biological activity of pyrimidine derivatives, including those with methylsulfanyl groups, has uncovered their potential in various therapeutic areas. For instance, the study of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile shows the versatility of these molecules in reacting with different alkylants, leading to the formation of compounds with potential biological activity (D. Briel et al., 2002). Additionally, the synthesis and evaluation of novel benzodifuranyl derivatives, including pyrimidines, for their anti-inflammatory and analgesic activities demonstrate the pharmaceutical relevance of these compounds (A. Abu‐Hashem et al., 2020).
Antitumor and Antiviral Properties
The antitumor and antiviral properties of certain pyrimidine derivatives have been highlighted in various studies. For example, the synthesis and evaluation of new 5-(4-alkoxybenzyl)pyrimidines for their antitumor properties emphasize the potential use of these compounds in cancer therapy (L. Grigoryan et al., 2008). Furthermore, the development of thieno-fused 7-deazapurine ribonucleosides as potent cytostatic and antiviral agents against a broad panel of cancer and leukemia cell lines and HCV suggests the significant therapeutic potential of pyrimidine derivatives in treating both cancer and viral infections (M. Tichy et al., 2017).
Propriétés
IUPAC Name |
4-(3,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJYDABTHJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)


![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
